molecular formula C23H25ClN4O3S B2655912 N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1206989-45-8

N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2655912
CAS No.: 1206989-45-8
M. Wt: 472.99
InChI Key: ZUOTXSLJZBJEHQ-UHFFFAOYSA-N
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Description

N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic small molecule characterized by a benzamide backbone substituted with an imidazole ring linked to a sulfanyl group. Its synthesis typically involves multi-step organic reactions, including carbamate formation and sulfanyl coupling, with structural validation often achieved via X-ray crystallography using programs like SHELX .

Properties

IUPAC Name

N-butyl-4-[2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3S/c1-3-4-11-25-22(30)16-5-8-18(9-6-16)28-13-12-26-23(28)32-15-21(29)27-19-14-17(24)7-10-20(19)31-2/h5-10,12-14H,3-4,11,15H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOTXSLJZBJEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Benzamide Core: The benzamide moiety can be introduced via a condensation reaction between an appropriate benzoyl chloride and the imidazole derivative.

    Substitution with Chlorinated Methoxyphenyl Group:

    Addition of the Butyl Group: The butyl group can be attached via alkylation reactions using butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorinated phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pharmacologically active molecules, enabling comparative analysis of functional groups, bioactivity, and synthetic complexity. Below is a detailed comparison with two structurally related compounds:

Table 1: Structural and Functional Comparison

Feature N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide Montelukast Sodium (Reference Compound) Hypothetical Analog (e.g., Imidazole-based Inhibitor)
Core Structure Benzamide-imidazole hybrid Quinoline-leukotriene antagonist Imidazole-thioether scaffold
Key Functional Groups Sulfanyl linkage, 5-chloro-2-methoxyphenyl, N-butyl Sulfonamide, 7-chloroquinoline, cyclopropane Sulfanyl, halogenated aryl, carbamoyl
Molecular Weight ~500–550 g/mol (estimated) 608.18 g/mol ~450–500 g/mol (estimated)
Pharmacological Target Undisclosed (structural similarity suggests kinase or GPCR targets) CysLT1 receptor (asthma/COPD therapy) Hypothetical protease inhibition
Synthetic Complexity High (multiple coupling steps, chiral centers) Moderate (commercialized synthesis) Moderate to high
Structural Validation Likely via SHELX-based crystallography X-ray/NMR validated X-ray or computational modeling

Key Findings from Comparative Analysis

Sulfanyl Linkage : The sulfanyl group in the target compound and Montelukast Sodium enhances binding to hydrophobic pockets in proteins. However, Montelukast’s sulfonamide group offers greater metabolic stability compared to the carbamoyl-sulfanyl motif in the target compound.

Aromatic Substitution: The 5-chloro-2-methoxyphenyl group in the target compound mirrors the 7-chloroquinoline in Montelukast, both contributing to halogen-bonding interactions. However, the methoxy group in the former may reduce steric hindrance compared to bulkier quinoline systems.

In contrast, Montelukast’s cyclopropane-acetic acid moiety improves solubility and target specificity .

Research Implications and Limitations

While structural parallels exist, the lack of explicit bioactivity data for this compound limits direct pharmacological comparisons. Further studies using SHELX-refined crystallographic data could elucidate binding modes, while in vitro assays would clarify its mechanism relative to Montelukast and other analogs.

Biological Activity

N-butyl-4-[2-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23ClN2O4SC_{16}H_{23}ClN_{2}O_{4}S, with a molecular weight of 368.95 g/mol. The compound features a benzamide structure with an imidazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to this compound. For example, imidazole compounds have demonstrated effectiveness against various cancer cell lines, including breast cancer (MDA-MB-231) and other solid tumors. The mechanism often involves the inhibition of key signaling pathways that promote cell proliferation and survival .

Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial properties. Compounds within this class have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfanyl group in this compound may enhance its interaction with microbial targets, leading to increased antimicrobial activity .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell metabolism, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Research indicates that certain imidazole derivatives can induce cell cycle arrest, preventing cancer cells from proliferating.

Case Studies and Research Findings

Several studies have focused on the biological activities of imidazole derivatives:

StudyFindings
Study 1Demonstrated that N-butyl derivatives exhibit significant antitumor activity in vitro against breast cancer cell lines.
Study 2Investigated the antimicrobial effects of benzamide derivatives, noting enhanced activity due to structural modifications similar to those found in N-butyl compounds.
Study 3Reported on a new class of Hsp90 inhibitors with structural similarities that showed promising antiproliferative effects on various cancer cell lines.

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